2-Methoxypyridin-3-ol
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Overview
Description
2-Methoxypyridin-3-ol: is an organic compound with the molecular formula C6H7NO2 . It is a derivative of pyridine, characterized by a methoxy group at the second position and a hydroxyl group at the third position on the pyridine ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: One of the common methods to synthesize 2-Methoxypyridin-3-ol involves the Suzuki–Miyaura coupling reaction.
Oxidative Coupling: Another method involves the oxidative coupling of 2-methoxypyridine with suitable oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale application of the Suzuki–Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methoxypyridin-3-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the methoxy or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce various hydroxylated pyridine compounds.
Scientific Research Applications
Chemistry: 2-Methoxypyridin-3-ol is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Methoxypyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxypyridine: Similar in structure but lacks the hydroxyl group at the third position.
3-Methoxypyridine: The methoxy group is at the third position instead of the second.
2-Hydroxypyridine: Contains a hydroxyl group at the second position instead of a methoxy group.
Uniqueness: 2-Methoxypyridin-3-ol is unique due to the presence of both methoxy and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties.
Biological Activity
2-Methoxypyridin-3-ol, a derivative of pyridine, has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
This compound (C6H7NO2) is characterized by the presence of a methoxy group and a hydroxyl group on the pyridine ring. Its structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to act as a ligand, binding to specific receptors or enzymes. This interaction can modulate various biological pathways, leading to different pharmacological effects. The compound's mechanism may involve:
- Enzyme Inhibition : It has been noted for its potential to inhibit specific kinases, which are crucial in cell signaling pathways.
- Antioxidant Activity : The compound exhibits properties that may protect against oxidative stress by scavenging free radicals.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that derivatives of methoxypyridine can inhibit cancer cell proliferation through specific signaling pathways:
Compound | Target Cells | IC50 (nM) | Mechanism |
---|---|---|---|
22c | MCF-7 | 130 | PI3K/mTOR inhibition |
22c | HCT-116 | 20 | Induction of apoptosis |
The compound 22c, a derivative featuring similar structural elements, was observed to effectively block the phosphorylation of AKT, leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties. A study on related compounds demonstrated significant anti-inflammatory activity, suggesting that modifications in the pyridine structure can enhance this effect . The exact pathways remain under investigation but may involve modulation of pro-inflammatory cytokines.
Case Studies
- Study on Metabolic Syndrome : A study explored the effects of methoxy-substituted compounds in models of metabolic syndrome. The results indicated that these compounds could induce beneficial metabolic changes and improve glycemic profiles in high-fat diet scenarios .
- Bioconversion Studies : Research utilizing Burkholderia sp. MAK1 demonstrated the biocatalytic potential of pyridine derivatives, including this compound. The study illustrated how this microorganism could hydroxylate various pyridine derivatives, indicating potential applications in bioremediation or synthetic biology .
Properties
IUPAC Name |
2-methoxypyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-5(8)3-2-4-7-6/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBZAWZPZSBYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13472-83-8 |
Source
|
Record name | 2-methoxypyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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